molecular formula C8H5F3N2O B1409568 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227514-86-4

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1409568
CAS RN: 1227514-86-4
M. Wt: 202.13 g/mol
InChI Key: JHAKFUKVGHHRRZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis .


Synthesis Analysis

The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile and its derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile is C6H4F3NO . Its molecular weight is 163.10 . The SMILES string representation of its structure is Oc1cc(ccn1)C(F)(F)F .


Chemical Reactions Analysis

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile can act as a reactant in the preparation of aminopyridines through amination reactions . It can also be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile is a solid substance with a melting point of 161-165 °C (lit.) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mechanism of Action

The biological activities of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile and its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The development of organic compounds containing fluorine, such as 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile, is becoming an increasingly important research topic. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-2-4-13-7(14)5(6)1-3-12/h2,4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAKFUKVGHHRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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